5-Methoxy-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper on Safety, Handling, and Advanced Synthetic Applications
5-Methoxy-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper on Safety, Handling, and Advanced Synthetic Applications
Executive Summary
As a Senior Application Scientist, it is critical to view 5-Methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 3199-77-7) not merely as a passive organic building block, but as a highly reactive benzylic system with profound synthetic utility. The presence of the electron-donating methoxy group at the 5-position fundamentally alters the electronic landscape of the indane core, enabling unique resonance stabilization pathways. This whitepaper synthesizes critical safety data, handling guidelines, and field-proven experimental workflows, providing drug development professionals with a self-validating framework for utilizing this compound in the synthesis of active pharmaceutical ingredients (APIs), chiral ligands, and metabolic disease therapeutics.
Physicochemical Profiling & Hazard Identification
Before integrating this compound into high-throughput or scale-up workflows, a rigorous understanding of its physical properties and hazard profile is mandatory. The data below is synthesized from authoritative safety data sheets[1].
Quantitative Chemical Identity
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Methoxy-2,3-dihydro-1H-inden-1-ol |
| Synonyms | 5-Methoxyindan-1-ol |
| CAS Number | 3199-77-7 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| SMILES String | OC1CCC2=C1C=CC(OC)=C2 |
GHS Hazard Classification & Safety Directives
The compound exhibits acute toxicity and irritant properties. Strict adherence to the following GHS classifications is required to maintain laboratory safety[1].
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Directives |
| Acute Toxicity (Oral) | H302 : Harmful if swallowed | P264 : Wash skin thoroughly after handling.P270 : Do not eat, drink or smoke when using this product.P301+P312 : IF SWALLOWED: Call a POISON CENTER if you feel unwell. |
| Skin Irritation | H315 : Causes skin irritation | P280 : Wear protective gloves/protective clothing.P302+P352 : IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319 : Causes serious eye irritation | P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
| STOT (Single Exposure) | H335 : May cause respiratory irritation | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340 : IF INHALED: Remove person to fresh air. |
Laboratory Handling, Storage, and Spill Management
To preserve the chemical integrity of 5-methoxy-2,3-dihydro-1H-inden-1-ol and ensure operator safety, the following environmental controls must be implemented:
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Storage Causality : Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The benzylic alcohol is susceptible to slow atmospheric oxidation to the corresponding 1-indanone derivative. Inert gas displacement prevents this oxidative degradation.
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PPE Requirements : Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a standard laboratory coat. All manipulations involving the neat liquid/solid or concentrated solutions must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks associated with H335[1].
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Spill Management : In the event of a spill, do not flush with water. Absorb the material using an inert, non-combustible absorbent (e.g., sand, silica gel, or universal binder). Sweep up and transfer to a RCRA-approved hazardous waste container.
Mechanistic Insights: The p-Quinomethoxy Methide Intermediate
The true synthetic power of 5-methoxyindan-1-ol lies in its behavior under acidic conditions. When the C1 hydroxyl group is protonated and departs as water, the resulting benzylic carbocation is not merely stabilized by the adjacent aromatic ring. The methoxy group at the 5-position is located para to the benzylic carbon within the conjugated system. This allows for profound resonance stabilization via the +M (mesomeric) effect, generating a highly electrophilic p-quinomethoxy methide intermediate[2].
This intermediate is the driving force behind the compound's utility in C-N and C-C bond-forming reactions, allowing it to act as a potent electrophile without the need for pre-activation into a halide or pseudohalide.
Fig 1. Acid-catalyzed N-alkylation mechanism via a p-quinomethoxy methide intermediate.
Advanced Synthetic Applications & Validated Protocols
Acid-Catalyzed N-Alkylation of Anilines
5-Methoxy-2,3-dihydro-1H-inden-1-ol is an excellent substrate for the direct, acid-catalyzed N-alkylation of anilines, bypassing the use of toxic alkyl halides[2].
Step-by-Step Methodology:
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Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 mmol, 1.0 equiv) and the target aniline derivative (1.2 mmol, 1.2 equiv) in 5 mL of anhydrous toluene.
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Catalyst Addition : Introduce p-toluenesulfonic acid (p-TSA) at 10 mol%. Causality: The Brønsted acid is required to protonate the C1 hydroxyl group, facilitating its departure to generate the reactive p-quinomethoxy methide intermediate.
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Reaction Execution : Heat the reaction mixture to 80°C under a nitrogen atmosphere.
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In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active indanol spot (R_f ~0.3) is fully consumed, typically within 4-6 hours. The emergence of a new, less polar spot confirms the formation of the N-alkylated indanamine.
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Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst. Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Silylative Kinetic Resolution for Enantiopure Building Blocks
Enantiopure (R)- and (S)-5-methoxyindan-1-ol are critical building blocks for chiral ligands (e.g., f-Amphbinol)[3] and metabolic disease therapeutics[4]. A highly efficient method to obtain these is through silylative kinetic resolution using a chiral guanidine catalyst[5].
Step-by-Step Methodology:
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Substrate Loading : Dissolve racemic 5-methoxy-2,3-dihydro-1H-inden-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
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Catalyst Introduction : Add the chiral guanidine catalyst (e.g., (R)-NMBG) at 5 mol% and N,N-diisopropylethylamine (DIPEA) (0.6 equiv). Causality: The chiral environment of the guanidine catalyst selectively lowers the activation energy for the silylation of the (S)-enantiomer via hydrogen-bonding networks.
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Silylation : Cool the mixture to -78°C. Dropwise add tert-butyldimethylsilyl chloride (TBSCl) (0.55 equiv). Causality: Cryogenic temperatures maximize the ΔΔG‡ between the diastereomeric transition states, ensuring high enantiomeric excess (ee).
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In-Process Control (Self-Validation) : Monitor the conversion via chiral HPLC (e.g., CHIRALCEL OD-3 column). Stop the reaction precisely at ~50% conversion to ensure maximum ee for both the unreacted (R)-alcohol and the newly formed (S)-silyl ether.
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Separation : Quench with methanol, concentrate, and separate the highly polar unreacted (R)-alcohol from the non-polar (S)-silyl ether via standard silica gel chromatography.
Fig 2. Silylative kinetic resolution workflow for enantiopure 5-methoxyindan-1-ol isolation.
Pharmaceutical Relevance: Metabolic Disorders
The enantiopure forms of 5-methoxy-2,3-dihydro-1H-inden-1-ol serve as foundational scaffolds in the synthesis of novel phenyl propionic acid derivatives. These derivatives are potent therapeutic candidates for metabolic disorders, including type 2 diabetes, insulin resistance, and hyperlipidemia[4]. The oxygen atom at the C1 position is frequently utilized as a linkage point (via etherification) to complex heterocyclic systems, modulating blood glucose levels through targeted receptor binding[4].
References
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Title: Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
- Title: WO2018111012A1 - Novel phenyl propionic acid derivatives and uses thereof Source: Google Patents URL
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Title: Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Acid-catalysed N-alkylation of anilines with activated 1-H-indanol Source: Arkivoc URL: [Link]
